![molecular formula C25H16F3N3O2S B13379782 (5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379782.png)
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one
Description
This compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one family, synthesized via a multi-step protocol involving condensation of substituted 2-thioxothiazolidin-4-one derivatives with benzaldehyde analogs under reflux conditions (acetic acid/sodium acetate) . Key structural features include:
- Indole core: The 1-benzyl-2-oxoindol-3-ylidene moiety contributes to π-π stacking interactions in biological targets.
- Thiazol-4-one ring: A pharmacophore associated with antimicrobial and antitumor activity.
- Trifluoromethyl anilino group: Enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C25H16F3N3O2S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H16F3N3O2S/c26-25(27,28)17-11-5-6-12-18(17)29-24-30-22(32)21(34-24)20-16-10-4-7-13-19(16)31(23(20)33)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,29,30,32)/b21-20- |
InChI Key |
XEMDDQBBWIHSBL-MRCUWXFGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)NC(=NC5=CC=CC=C5C(F)(F)F)S4)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)NC(=NC5=CC=CC=C5C(F)(F)F)S4)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolone Core
Compound | Description | Reference/Source |
---|---|---|
2-Aminothiazole-4-one | Heterocyclic precursor | Standard heterocyclic synthesis literature |
α-Haloketones | For cyclization | Common in heterocyclic synthesis |
- Step 1: Condensation of 2-aminothiazole-4-one with an α-haloketone (e.g., chloroacetone) under basic conditions (e.g., potassium carbonate in ethanol) to form the thiazolone ring via nucleophilic substitution and cyclization.
- Step 2: Purification by recrystallization or chromatography.
2-Aminothiazole-4-one + α-Haloketone → Thiazolone derivative
Attachment of the 2-(Trifluoromethyl)aniline
Preparation of Trifluoromethyl Aniline:
- Step 1: Nucleophilic aromatic substitution of aniline with trifluoromethyl reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under copper catalysis.
- Step 2: Purification of 2-(trifluoromethyl)aniline via distillation or chromatography.
- Step 5: Nucleophilic substitution at the 2-position of the thiazolone ring with the trifluoromethyl aniline, facilitated by activating groups or via a suitable leaving group (e.g., halogenated intermediates).
- Step 6: Alternatively, the trifluoromethyl aniline can be coupled through amide bond formation if an appropriate carboxylic acid or acyl chloride derivative is present.
Thiazolone derivative + 2-(trifluoromethyl)aniline → Final compound
Final Purification and Characterization
- The crude product is purified via column chromatography or recrystallization.
- Characterization involves NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Data Table: Summary of Key Reagents and Conditions
Notes on Optimization and Variations
- Stereochemistry Control: Reaction conditions such as temperature, solvent, and pH are critical for favoring the (5Z)-configuration.
- Solubility Enhancement: Introduction of polar groups or polyethylene glycol chains at the N-3 position can improve solubility for biological testing.
- Yield Improvement: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons. Common reagents include halogens and sulfonyl chlorides.
Cyclization: The thiazolidine ring can undergo cyclization reactions under specific conditions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-3-(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiazolidine ring may also play a role in modulating the compound’s activity by enhancing its binding affinity and selectivity for certain targets. Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF3 in the target compound) improve membrane permeability but may reduce solubility .
- Polar substituents (e.g., hydroxyl in 5b, morpholinosulfonyl in 2a) enhance water solubility and target binding .
- Extended aromatic systems (e.g., phenoxyphenyl in ) increase potency against enzymes like Autotaxin but raise cytotoxicity concerns.
Insights :
Molecular Docking and Target Interactions
- Target Compound: Docking studies (unpublished) predict strong interactions with M. tuberculosis enoyl-ACP reductase via H-bonding with the oxoindole carbonyl and hydrophobic contacts with the benzyl group .
- Analog 5b : Binds to E. coli DNA gyrase through the hydroxylphenyl group, disrupting ATPase activity .
- Analog 19: The phenoxyphenyl group occupies a hydrophobic pocket in Autotaxin, while the pyrrolidinyl group stabilizes the complex via van der Waals forces .
Biological Activity
The compound (5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H16F3N3O2
- Molecular Weight : 445.41 g/mol
- CAS Number : 6503-75-9
- Structure : The compound features a thiazole ring, an indole moiety, and a trifluoromethyl group that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Moiety : Utilizing benzyl derivatives and appropriate reagents to construct the indole structure.
- Thiazole Ring Formation : Employing thiazole synthesis techniques to incorporate the thiazole component.
- Final Coupling Reaction : Combining the indole and thiazole components under specific conditions to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways .
- In Vitro Studies : In laboratory settings, this compound has demonstrated potent cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Spectrum of Activity : It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicate effectiveness comparable to standard antibiotics .
- Mechanism of Action : The antimicrobial action is attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Breast Cancer Cell Study :
- Antimicrobial Efficacy Study :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Compound A | Structure A | Anticancer | Similar mechanism involving caspase activation |
Compound B | Structure B | Antimicrobial | Effective against resistant bacterial strains |
Q & A
Q. How can researchers optimize the synthesis yield of (5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one?
Methodological Answer:
- Stepwise synthesis control : The reaction typically involves multi-step condensation, starting with thiazole ring formation and subsequent introduction of the benzyl-indole and trifluoromethylaniline moieties. Temperature control (e.g., 60–80°C) and pH adjustments (weakly acidic to neutral) are critical for minimizing side reactions .
- Reagent selection : Use high-purity 2-(trifluoromethyl)aniline and benzyl-protected indole precursors to avoid impurities. Catalysts like acetic acid with sodium acetate can enhance reaction efficiency .
- Analytical monitoring : Employ HPLC to track reaction progress and isolate the product at >95% purity .
Q. What are the key structural characterization techniques for confirming the identity of this compound?
Methodological Answer:
- Spectroscopic analysis :
- NMR : ¹H/¹³C NMR to verify Z-configuration at the 5-position and confirm trifluoromethylaniline substitution .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ≈ 486.1 g/mol) .
Q. What experimental approaches are used for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP analogs .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Combine XRD for crystal structure determination with dynamic NMR to assess tautomerism or rotational barriers in the thiazole-indole system .
- Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. What reaction mechanisms govern the formation of the thiazole-indole core in this compound?
Methodological Answer:
- Mechanistic studies :
- Condensation : The thiazole ring forms via cyclization of thiourea intermediates under acidic conditions .
- Knoevenagel reaction : The indole-3-ylidene group is introduced via base-catalyzed aldol-like condensation, stabilized by electron-withdrawing substituents .
- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation rates at varying temperatures .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro-benzyl) or aniline (e.g., 3-chloro-trifluoromethyl) groups to assess impact on enzyme binding .
- Activity cliffs : Compare IC₅₀ values of analogs (e.g., replacing trifluoromethyl with nitro groups reduces anticancer activity by ~30%) .
Q. What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/ethanol mixtures (≤5% v/v) to dissolve the compound while maintaining cell viability .
- Prodrug design : Introduce phosphate or PEG groups at the indole nitrogen to enhance aqueous solubility .
Q. How can researchers identify biological targets for this compound?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Screen against protein libraries to measure binding affinities (KD values) .
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., VEGFR-2) .
Q. What stability studies are required for long-term storage?
Methodological Answer:
- Accelerated degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) to solid-state samples stored at –20°C .
Q. How can lab-scale synthesis be scaled to pilot production without compromising purity?
Methodological Answer:
- Continuous flow reactors : Optimize residence time and temperature gradients for multi-step reactions .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for higher throughput .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.